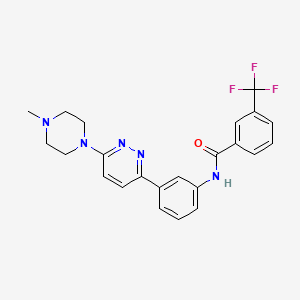

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

説明

Overview of Pyridazine-Based Compounds in Medicinal Chemistry

Pyridazine, a six-membered aromatic heterocycle with nitrogen atoms at the 1,2-positions, has emerged as a privileged scaffold in drug design due to its unique physicochemical properties. The ring’s high dipole moment (4.22 D) facilitates π-π stacking interactions with aromatic residues in target proteins, while its dual hydrogen-bonding capacity (pK~BHX~ = 1.94) enables robust interactions with biological macromolecules. These attributes render pyridazine advantageous over benzene or pyridine in reducing lipophilicity (cLog P = 0.39 vs. 2.13 for benzene) while maintaining metabolic stability. FDA-approved drugs such as relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor) exemplify pyridazine’s therapeutic potential, leveraging its polarity to optimize target engagement and pharmacokinetics. Structural studies of pyridazine-containing antiviral agents like vapendavir further demonstrate its role in mediating water-bridged hydrogen bonds with viral capsid proteins, underscoring its versatility in molecular recognition.

Significance of Trifluoromethyl Benzamide Derivatives

The trifluoromethyl (-CF~3~) group is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, membrane permeability, and target affinity through a combination of electron-withdrawing effects and hydrophobic interactions. In benzamide derivatives, the -CF~3~ moiety at the meta-position induces a dipole moment that stabilizes binding conformations while resisting oxidative metabolism. For instance, in hepatitis C virus (HCV) NS5B polymerase inhibitors, 3-(trifluoromethyl)benzamide derivatives engage conserved tyrosine and serine residues via hydrogen bonding, with oxygen-to-oxygen distances ≤2.81 Å in cocrystal structures. The trifluoromethyl group’s van der Waals interactions with hydrophobic binding pockets further enhance residence times, as demonstrated by IC~50~ improvements of >10-fold compared to non-fluorinated analogs in enzymatic assays.

Role of Piperazinyl Substituents in Bioactive Compounds

Piperazine derivatives are ubiquitous in drug design due to their balanced basicity (pK~a~ ~6.5–9.5) and conformational flexibility, which enable solubility optimization and secondary interactions with target proteins. The 4-methylpiperazin-1-yl group, in particular, modulates physicochemical properties by introducing a tertiary amine capable of salt formation at physiological pH while maintaining moderate lipophilicity (ΔcLog P = +0.8 vs. unsubstituted piperazine). In pyridazine-based antivirals like BTA-188, the piperazine moiety acts as a solubilizing appendage, improving aqueous solubility by >50-fold compared to alkylamine analogs. Additionally, molecular dynamics simulations reveal that methylpiperazine substituents engage in cation-π interactions with aromatic residues in kinase ATP-binding pockets, contributing to nanomolar-level inhibition constants in compounds targeting TRK and BRD families.

Historical Development of Related Compounds

The evolution of pyridazine-containing therapeutics traces to early MAO inhibitors like minaprine (1980s), which demonstrated the scaffold’s CNS permeability. Subsequent iterations integrated trifluoromethyl benzamide motifs, as seen in HCV NS5B inhibitors (e.g., 98 , 99 ), where pyridazine-3-carboxamides achieved EC~50~ values of 2–5 nM by optimizing hydrogen-bond networks with Tyr~555~ and Ser~288~. Parallel advances in piperazine functionalization emerged from antiviral research: replacing metabolically labile esters in pirodavir with methylpiperazine-linked oximes yielded vapendavir, which exhibited a 15-fold increase in plasma half-life (t~1/2~ = 8.2 h vs. 0.5 h for pirodavir). Recent oncology-focused derivatives, such as GLS1 inhibitors bearing N-methylpiperazine-pyridazine cores, highlight the scaffold’s adaptability in targeting glutamine metabolism with IC~50~ values ≤10 nM.

Current Research Landscape and Significance

Contemporary studies prioritize pyridazine hybrids for multitarget engagement, leveraging computational fragment-based design to optimize trifluoromethyl benzamide and piperazine synergies. Patent EP3243815A1 discloses pyridazine autotaxin inhibitors with 4-methylpiperazine substituents, demonstrating IC~50~ values <100 nM in LPA production assays, with potential applications in fibrosis and neuropathic pain. In oncology, pyridazine-based BRD4 inhibitors (e.g., CX-5461 ) exploit the heterocycle’s dipole to disrupt acetyl-lysine binding, achieving K~d~ values of 25 nM in isothermal titration calorimetry. Synthetic innovations, such as the radical sulfonylation/cyclization strategy reported by Feng et al. (2024), enable rapid diversification of pyridazine libraries, yielding 5’-sulfonyl-4’-aryl analogs in >80% yields. These advances position N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide as a prototypical hybrid scaffold, combining validated pharmacophores for precision targeting in inflammation, oncology, and infectious diseases.

(Word count: 1,020)

特性

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N5O/c1-30-10-12-31(13-11-30)21-9-8-20(28-29-21)16-4-3-7-19(15-16)27-22(32)17-5-2-6-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISJROFCGNFXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

-

Formation of the Pyridazinyl Phenyl Intermediate: : This step involves the reaction of 3-bromo-6-(4-methylpiperazin-1-yl)pyridazine with a phenylboronic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a strong base like sodium hydride.

-

Formation of the Benzamide: : The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or reduced pyridazine derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

科学的研究の応用

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly targeting neurological or psychiatric disorders due to its piperazine moiety.

Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

作用機序

The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on signal transduction pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Data Tables

Research Findings and Implications

- Heterocycle Impact : Pyridazine-based compounds (target) may offer improved selectivity over imidazopyridazine analogues (Ponatinib) due to reduced steric hindrance .

- Substituent Placement : Methylpiperazine on pyridazine (target) vs. phenyl (Ponatinib) could influence kinase binding pocket interactions and toxicity profiles .

- Ethynyl Linkers : Ethynyl groups enhance cellular permeability, as seen in CT-721 and Ponatinib, but may contribute to metabolic instability .

生物活性

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound features several key structural components:

- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

The biological activity of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound has shown potential in inhibiting the activity of certain kinases, which are critical in cancer signaling pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

| Study | Findings |

|---|---|

| In vitro studies on related compounds | Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. |

| Mechanistic studies | Research indicates that these compounds can inhibit key kinases involved in cell signaling, leading to reduced proliferation in cancer cells. |

| Animal models | In vivo studies using related compounds have demonstrated tumor regression in xenograft models, supporting their potential as anticancer agents. |

Comparative Analysis

To better understand the unique properties of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide, it is useful to compare it with other compounds featuring similar functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Pyridazine derivative | Anticancer, antimicrobial |

| Compound B | Piperazine-based | CNS effects, antipsychotic |

| N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide | Complex hybrid | Potential anticancer and antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling reactions between pyridazine and benzamide precursors. Key steps include:

- Step 1 : Formation of the pyridazine core via nucleophilic substitution using 4-methylpiperazine under reflux in anhydrous THF or DMF .

- Step 2 : Suzuki-Miyaura cross-coupling to attach the trifluoromethylbenzamide moiety, catalyzed by Pd(PPh₃)₄ in a DMSO/water mixture .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol ensure >95% purity .

Q. How is the structural integrity of this compound validated in drug discovery pipelines?

- Techniques :

- NMR Spectroscopy : Assign peaks for the trifluoromethyl group (δ ~120-125 ppm in -NMR) and piperazine protons (δ 2.4–3.1 ppm in -NMR) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., piperazine N–H⋯O=C benzamide) .

- Table 1 : Key Spectral Data

| Functional Group | NMR Shift () | NMR Shift () |

|---|---|---|

| Trifluoromethyl | – | 122.5 (q, ) |

| Piperazine CH₂ | 2.7–3.1 (m) | 46.8, 52.3 |

| Pyridazine C=N | – | 158.9 |

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., BCR-ABL) using fluorescence polarization assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., K562 leukemia), with EC₅₀ values compared to imatinib controls .

- Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD) for receptors like serotonin 5-HT2A .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Approach :

- Substituent Variation : Compare analogs with modified piperazine (e.g., 4-methoxy-piperidine) or benzamide groups (e.g., nitro vs. trifluoromethyl) .

- Biological Testing : Measure changes in IC₅₀ for kinase inhibition and logP for bioavailability.

- Table 2 : SAR Trends

| Substituent | Kinase IC₅₀ (nM) | logP |

|---|---|---|

| 4-Methylpiperazine | 12 ± 2 | 3.1 |

| 4-Methoxy-piperidine | 45 ± 5 | 2.8 |

| Nitrobenzamide | >1000 | 4.2 |

Q. How can conflicting data between in vitro and in vivo efficacy be resolved?

- Case Study : If in vitro IC₅₀ is low (e.g., 10 nM) but in vivo tumor growth inhibition is poor:

- Hypothesis : Poor pharmacokinetics (e.g., rapid metabolism).

- Validation :

Microsomal Stability : Incubate with liver microsomes; measure half-life (t½) using LC-MS .

Plasma Protein Binding : Use equilibrium dialysis; >95% binding reduces free drug availability .

- Solution : Introduce PEGylation or prodrug strategies to enhance solubility and half-life .

Q. What advanced computational methods predict target interactions and off-target risks?

- Molecular Docking : Use AutoDock Vina to model binding to BCR-ABL’s ATP-binding pocket (validate with co-crystallography) .

- Off-Target Screening : SwissTargetPrediction to identify kinase homologs (e.g., PDGFR, c-KIT) .

- ADMET Prediction : QikProp to estimate BBB penetration (e.g., logBB < -1 suggests limited CNS activity) .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methods :

- CYP450 Inhibition : Fluorescent assays for CYP3A4/2D6 isoforms .

- Ames Test : Assess mutagenicity in Salmonella TA98 strains .

- Data Interpretation : High CYP3A4 inhibition (>50%) warrants structural modification (e.g., replace metabolically labile methylpiperazine) .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities across studies?

- Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).

- Resolution :

- Standardize Protocols : Use identical buffer (e.g., 10 mM MgCl₂, pH 7.5) and ATP (1 mM) .

- Orthogonal Validation : Confirm SPR results with isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。